
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- is an organotin compound with the molecular formula C22H38Sn. It is a derivative of stannane, where three butyl groups and one 3-ethenyl-2,4-dimethylphenyl group are attached to the tin atom. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- typically involves the reaction of tributylstannyl chloride with 3-ethenyl-2,4-dimethylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atom.
Applications De Recherche Scientifique
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- involves its ability to form stable carbon-tin bonds. These bonds facilitate various chemical reactions, such as coupling reactions, by providing a stable intermediate that can undergo further transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, tributylethenyl-: Similar in structure but with different substituents on the phenyl ring.
Tributylstannylacetylene: Contains an acetylene group instead of the 3-ethenyl-2,4-dimethylphenyl group.
Tributyl(4-(1,2,2-triphenylethenyl)phenyl)stannane: Another derivative with different substituents on the phenyl ring.
Uniqueness
Stannane, tributyl(3-ethenyl-2,4-dimethylphenyl)- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. This makes it particularly useful in certain organic synthesis applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
820964-83-8 |
|---|---|
Formule moléculaire |
C22H38Sn |
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
tributyl-(3-ethenyl-2,4-dimethylphenyl)stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-4-10-8(2)6-5-7-9(10)3;3*1-3-4-2;/h4-6H,1H2,2-3H3;3*1,3-4H2,2H3; |
Clé InChI |
ITURLVPBRXFMKL-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C=C1)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

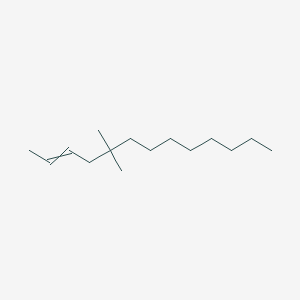
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
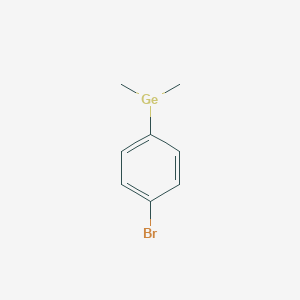
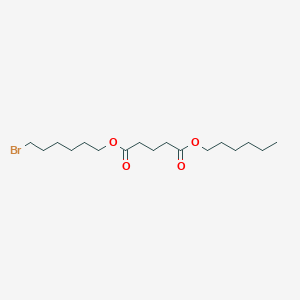

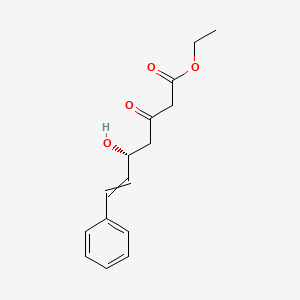
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
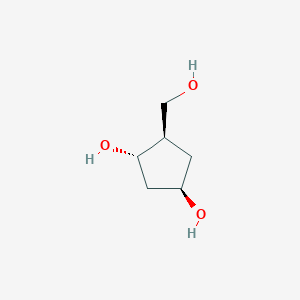
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
